molecular formula C₁₅H₁₉D₄N₃O₄ B1163107 Isopropalin-D4

Isopropalin-D4

Cat. No.: B1163107
M. Wt: 313.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropalin-D4 is a deuterated analog of isopropalin, a compound structurally characterized by a propane backbone substituted with aromatic and functional groups. Deuterated compounds like this compound are often employed in pharmacokinetic, metabolic, and environmental studies due to their enhanced stability and reduced metabolic degradation compared to non-deuterated counterparts .

Properties

Molecular Formula

C₁₅H₁₉D₄N₃O₄

Molecular Weight

313.39

Synonyms

4-(1-Methylethyl)-2,6-dinitro-N,N-dipropylbenzenamine-D4;  2,6-Dinitro-N,N-dipropylcumidine-D4;  4-Isopropyl-2,6-dinitro-N,N-dipropylaniline-D4;  EL 179-D4;  Paarlan-D4

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Isopropalin-D4 shares a propane-2,2-diyl core with compounds like 4,4'-(propane-2,2-diyl)diphenol and 4,4'-sulfonyldiphenol (Figure 1A–1B in ). Key differences include:

  • Substituent groups: this compound likely incorporates deuterium in place of hydrogen at methyl or hydroxyl groups, whereas 4,4'-sulfonyldiphenol replaces the propane core with a sulfonyl group, altering polarity and reactivity .

Table 1: Structural Comparison of this compound and Analogs

Compound Core Structure Key Substituents Deuterated Positions
This compound Propane-2,2-diyl Aromatic hydroxyl groups Methyl or -OH
4,4'-sulfonyldiphenol Sulfonyl bridge Phenolic groups None
Compound d () Propane-1,3-diyl Thiophene, naphthalene, methylamino None
Functional and Analytical Comparisons
  • Solubility and Stability: The deuterated methyl groups in this compound may enhance hydrophobicity compared to non-deuterated analogs, affecting its solubility in methanol or ethanol-based mobile phases (as used in oxaliplatin analysis; ) .
  • Analytical Methods: Chromatography: this compound likely requires HPLC methods similar to those for oxaliplatin related compound D, which uses methanol/ethanol (70:30) mobile phases. However, deuterated compounds often exhibit longer retention times due to isotopic effects . Handling: Unlike oxaliplatin analogs requiring polypropylene vials and brief sonication (), this compound’s stability may permit longer storage in standard glassware .

Table 2: Analytical Parameters for this compound and Analogs

Compound Preferred Mobile Phase Detection Method Stability Considerations
This compound Methanol/ethanol HPLC-MS Stable in glass/polypropylene
Oxaliplatin compound D Methanol/ethanol (70:30) HPLC-UV Requires polypropylene vials
Compound e () Acetonitrile/water LC-MS/MS Sensitive to light

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.